N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
N-((4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked via a carboxamide group to a tetrahydropyran (THP) ring substituted at the 4-position with a thiophene moiety. This structure combines aromatic and saturated heterocycles, which are common in pharmacologically active molecules. The THP and thiophene groups may enhance metabolic stability and target binding, as seen in kinase inhibitors (e.g., GSK-3β, CDK9) and antiparasitic agents .
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-18(17-11-14-3-1-2-4-16(14)24-17)20-13-19(6-8-22-9-7-19)15-5-10-23-12-15/h1-5,10-12H,6-9,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOLMRRVFIZDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3S2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzo[b]thiophene core with a tetrahydro-2H-pyran ring and a thiophen-3-yl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Tetrahydropyran Ring : This can be achieved through acid-catalyzed cyclization of 1,5-diols.
- Coupling with the Benzamide Derivative : This involves nucleophilic substitution reactions under basic conditions to attach the thiophenic moiety to the benzamide structure.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzo[b]thiophene have shown cytotoxic activity against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 µM, indicating potent antiproliferative effects .
Analgesic Effects
In preclinical studies, related compounds have demonstrated analgesic activity assessed through methods like the "hot plate" test in mice. These studies suggest that certain derivatives possess analgesic effects that exceed those of standard analgesics like metamizole .
Case Studies and Research Findings
- Antitumor Studies : A study evaluated the cytotoxicity of several benzo[b]thiophene derivatives on MCF-7 breast cancer cells, revealing that some compounds induced apoptosis while inhibiting autophagic cell death, thus showcasing dual mechanisms of action .
- Analgesic Activity : Research highlighted the analgesic potential of compounds derived from benzo[b]thiophene frameworks, demonstrating significant pain relief in animal models compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| N-(2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide | 23.2 - 49.9 | Antitumor |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone | N/A | Carcinogenic effects |
| 6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene | 4 | Antibacterial |
Scientific Research Applications
Research indicates that N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide exhibits promising biological activities:
Antimicrobial Properties : Compounds with similar structures have demonstrated significant broad-spectrum antimicrobial activity. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .
Antioxidant Activity : The compound's structural components may contribute to its antioxidant capabilities, with studies reporting high DPPH scavenging percentages indicative of strong free radical scavenging activity.
Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as DNA gyrase. For example, related compounds have shown IC50 values comparable to established antibiotics like ciprofloxacin .
Case Studies and Research Findings
Numerous studies have focused on the synthesis and evaluation of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structural uniqueness lies in the THP-thiophene substituent. Key analogs and their properties are summarized below:
Key Observations:
- Core Flexibility : Replacing benzo[b]thiophene with imidazopyridine () shifts biological targets (e.g., GSK-3β inhibition), highlighting core-dependent activity .
- Substituent Effects : Piperidine vs. THP linkers influence solubility and steric bulk. For example, THP-containing compounds (e.g., ) often exhibit improved metabolic stability compared to piperidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
